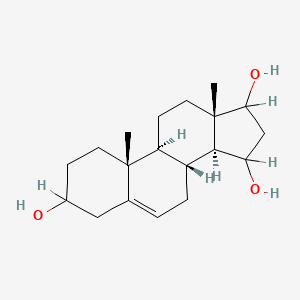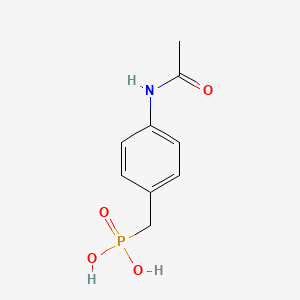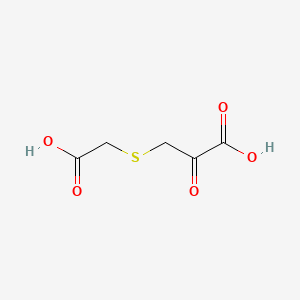
3-(carboxymethylthio)-2-oxopropanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by the presence of a carboxymethyl group attached to a sulfanyl group, which is further connected to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethylthio)-2-oxopropanoicacid typically involves the reaction of thioglycolic acid with pyruvic acid under controlled conditions. The reaction proceeds through the formation of a thioester intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as crystallization or chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(carboxymethylthio)-2-oxopropanoicacid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-oxopropanoic acid moiety can be reduced to form alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
3-(carboxymethylthio)-2-oxopropanoicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(carboxymethylthio)-2-oxopropanoicacid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states .
Comparison with Similar Compounds
Similar Compounds
Carbocisteine: Similar in structure but with an amino group instead of the oxo group.
S-Carboxymethylcysteine: Contains a similar carboxymethyl-sulfanyl moiety but differs in the rest of the structure.
Uniqueness
3-(carboxymethylthio)-2-oxopropanoicacid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
51783-05-2 |
|---|---|
Molecular Formula |
C5H6O5S |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
3-(carboxymethylsulfanyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C5H6O5S/c6-3(5(9)10)1-11-2-4(7)8/h1-2H2,(H,7,8)(H,9,10) |
InChI Key |
FDUKYMHTXNDQPD-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)SCC(=O)O |
Canonical SMILES |
C(C(=O)C(=O)O)SCC(=O)O |
Key on ui other cas no. |
51783-05-2 |
Synonyms |
S-carboxymethyl-thiopyruvate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


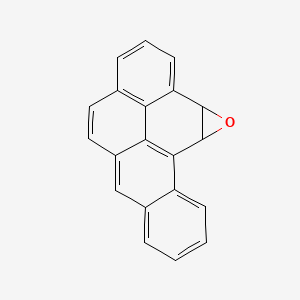


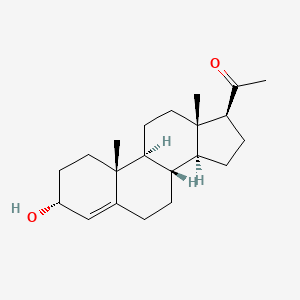

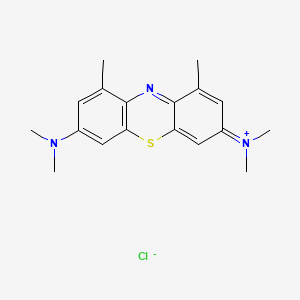
![4-[2-(Ethylamino)propyl]phenol](/img/structure/B1205669.png)
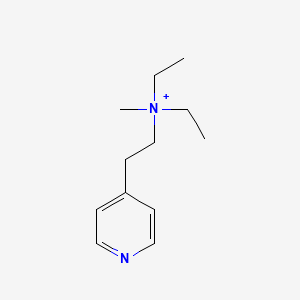
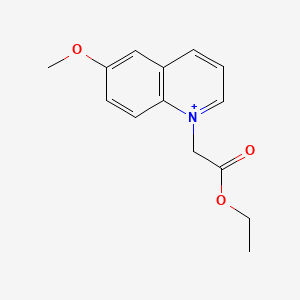
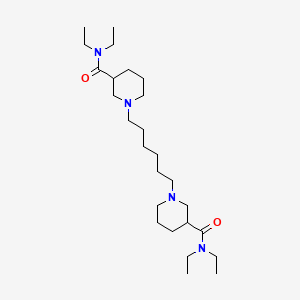
![[1,1'-Biphenyl]-2-carboxylicacid, 4'-[[2-(1-buten-1-yl)-4-chloro-5-formyl-1H-imidazol-1-yl]methyl]-](/img/structure/B1205673.png)
![7-[(1R,2R,3R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-methoxycyclopentyl]hept-5-enoic acid](/img/structure/B1205675.png)
